{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
Overview
Description
{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylpropylamine group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of N-(2-(Benzyloxy)benzyl)-2-methylpropan-1-amine involves several chemical reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . This compound, due to its benzylic position, shows enhanced reactivity . The compound can undergo oxidation and reduction reactions, converting electron-withdrawing functions into electron-donating amino and alkyl groups .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving oxidation and reduction reactions .
Pharmacokinetics
The compound’s benzylic position and its susceptibility to oxidation and reduction reactions may influence its bioavailability .
Result of Action
The compound’s ability to undergo oxidation and reduction reactions suggests that it may influence cellular redox states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(Benzyloxy)benzyl)-2-methylpropan-1-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability .
Biochemical Analysis
Biochemical Properties
{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds, and can influence the activity of these enzymes through binding interactions. The nature of these interactions often involves the stabilization of resonance structures and the formation of reactive intermediates.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival . By affecting these pathways, this compound can alter cellular responses and potentially lead to changes in cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound can undergo oxidative degradation, particularly at the benzylic position, leading to the formation of various degradation products . These changes can affect the long-term effects of the compound on cellular function, as the degradation products may have different biochemical properties and activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These pathways can lead to the formation of metabolites with different biochemical properties and activities. The compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake and distribution within the cell . Additionally, its localization and accumulation in different cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can influence the compound’s activity and function, as different cellular compartments provide distinct biochemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Introduction of the Methylpropylamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzylic and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products
Oxidation: Benzylic alcohols, ketones, and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Halogenated and nucleophile-substituted derivatives.
Scientific Research Applications
{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine: Features a benzyloxy group attached to a phenyl ring with a methylpropylamine group.
{[2-(Methoxy)phenyl]methyl}(2-methylpropyl)amine: Similar structure but with a methoxy group instead of a benzyloxy group.
{[2-(Ethoxy)phenyl]methyl}(2-methylpropyl)amine: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
2-methyl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(2)12-19-13-17-10-6-7-11-18(17)20-14-16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVNBXSYQKYEFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.